molecular formula C7H6Cl2N4 B3034523 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1823331-38-9

5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3034523
CAS No.: 1823331-38-9
M. Wt: 217.05
InChI Key: BWHAJCRXKMRHKV-UHFFFAOYSA-N
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Description

5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H6Cl2N4 and its molecular weight is 217.05. The purity is usually 95%.
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Scientific Research Applications

Phosphodiesterase Inhibition

5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine derivatives have been studied for their potential as phosphodiesterase 5 (PDE5) inhibitors. This research explores the potency and selectivity of these compounds, contributing to the development of more selective and potent PDE5 inhibitors (Tollefson et al., 2010).

Kinase Inhibition

These compounds are also of interest as potential kinase inhibitors. The formation of a novel highly conjugated, condensed, centrosymmetric heteroaromatic compound was described during the chlorination of a related compound, which was further substituted to yield a pyrazolo[4,3-d]pyrimidine analogue of roscovitine, a known cyclin-dependent kinase inhibitor (Havlícek et al., 2015).

Anticancer Applications

Further research has been conducted into the synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues for antitumor activity. These studies aim to understand the structural basis for their antitumor effects and explore their potential as cancer treatment agents (Yuan et al., 2013).

RNA Polymerase Inhibitors

Studies have also been conducted on the synthesis of novel pyrazolo[1,5-a]pyrimidines, evaluating their antimicrobial activity and investigating their potential as RNA polymerase inhibitors. This research is significant in understanding the pharmaceutical applications of these compounds (Abdallah & Elgemeie, 2022).

Cyclin-Dependent Kinase Inhibition

Additionally, 3,5,7-substituted pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), an established drug target. These studies have led to the development of novel inhibitors with strong antiproliferative activity, offering insights into their potential therapeutic applications (Jorda et al., 2022).

Nonsteroidal Anti-inflammatory Properties

Furthermore, research has been conducted on the synthesis of pyrazolo[1,5-a]pyrimidines to study their anti-inflammatory properties and their relationship to structural modifications. These studies contribute to the development of new nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

Synthetic and Pharmaceutical Perspectives

Lastly, a comprehensive review of pyrazolo[4,3-d]pyrimidine, covering its synthetic and pharmacological diversity, has provided valuable insights into its medicinal worthiness, highlighting its significance in bioorganic and medicinal chemistry (Cherukupalli et al., 2018).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

5,7-dichloro-2-ethylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N4/c1-2-13-3-4-5(12-13)6(8)11-7(9)10-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHAJCRXKMRHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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